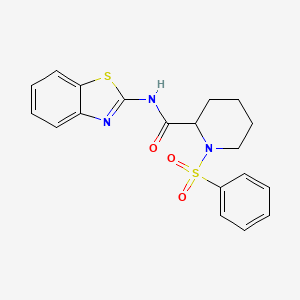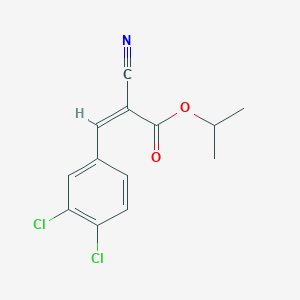
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide, commonly known as ACHEMP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (ACh) in the central and peripheral nervous systems. ACHEMP has been widely studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
ACHEMP works by binding to the active site of 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide, thereby preventing the breakdown of ACh. This leads to an increase in the concentration of ACh in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function. In addition, ACHEMP also has a high affinity for butyrylcholinesterase (BuChE), another enzyme that breaks down ACh, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
ACHEMP has been shown to have several biochemical and physiological effects, including increased ACh concentration, improved cognitive function, and reduced oxidative stress and inflammation in the brain. In addition, ACHEMP has also been shown to enhance synaptic plasticity, which is critical for learning and memory.
実験室実験の利点と制限
One of the main advantages of ACHEMP is its high selectivity for 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide and BuChE, which reduces the risk of side effects. In addition, ACHEMP has a long half-life, which allows for once-daily dosing. However, one of the limitations of ACHEMP is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on ACHEMP, including:
1. Development of novel synthesis methods to improve the yield and purity of ACHEMP.
2. Investigation of the neuroprotective effects of ACHEMP in animal models of neurodegenerative diseases.
3. Evaluation of the safety and efficacy of ACHEMP in clinical trials for the treatment of Alzheimer's disease and other neurodegenerative disorders.
4. Development of prodrugs or analogs of ACHEMP with improved pharmacokinetic properties and efficacy.
5. Investigation of the potential use of ACHEMP in combination with other drugs for the treatment of neurodegenerative diseases.
In conclusion, ACHEMP is a promising compound with potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and therapeutic potential.
合成法
The synthesis of ACHEMP involves several steps, starting from the reaction of cycloheptanone with methylamine to form N-cycloheptylmethylketimine. This intermediate is then reacted with acetic anhydride to yield N-acetyl-N-cycloheptylmethylketimine. The final step involves the reduction of N-acetyl-N-cycloheptylmethylketimine with sodium borohydride to produce ACHEMP. The overall yield of this synthesis method is around 50%.
科学的研究の応用
ACHEMP has been extensively studied for its potential application in the treatment of Alzheimer's disease, which is characterized by a progressive decline in cognitive function due to the degeneration of cholinergic neurons in the brain. 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide inhibitors such as ACHEMP can increase the concentration of ACh in the brain, thereby improving cognitive function. In addition, ACHEMP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(19)18-11-9-14(10-12-18)16(20)17(2)15-7-5-3-4-6-8-15/h14-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSWOLTSLEYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)
![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)